molecular formula C13H18N2O2 B092604 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide CAS No. 18796-01-5

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide

Cat. No. B092604
CAS RN: 18796-01-5
M. Wt: 234.29 g/mol
InChI Key: MLSJXLQAJPYPSI-UHFFFAOYSA-N
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Description

“2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide” is a chemical compound with the empirical formula C13H18N2O2 . It is also known as “4-Phenyl-2,2,5,5-tetramethyl-3-imidazolin-1-yloxy-3-oxide” and is often used in research .


Molecular Structure Analysis

The molecular weight of “2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide” is 234.29 g/mol . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .


Chemical Reactions Analysis

There is a study that used the “2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide” as a probe in a model to study the antioxidant activities of 16 natural xanthones in aqueous solution .


Physical And Chemical Properties Analysis

The compound has a melting point of 103-105 °C . More detailed physical and chemical properties might be available in specialized databases or scientific literature.

Future Directions

One study has used this compound as a probe to study the release kinetics from poly-D,L-lactide (PDLLA) films formed using supercritical CO2 . This suggests potential applications in the field of materials science and medicinal materials .

properties

IUPAC Name

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-phenylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJXLQAJPYPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172123
Record name 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide

CAS RN

18796-01-5
Record name 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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